

Unraveling the Transition State of Allyl o-Tolyl Ether Rearrangement: A Computational Comparison

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Compound of Interest

Compound Name: *Allyl o-tolyl ether*

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The Claisen rearrangement, a cornerstone of synthetic organic chemistry, involves a[1][1]-sigmatropic shift of an allyl aryl ether to an ortho-allyl phenol. Understanding the intricate details of the high-energy transition state is paramount for predicting reaction outcomes and designing novel synthetic pathways. This guide provides a comparative analysis of computational studies on the transition state of the **allyl o-tolyl ether** rearrangement, juxtaposing it with related substrates and computational methodologies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Performance Comparison: Activation Barriers and Transition State Geometries

Computational chemistry provides a powerful lens to scrutinize the fleeting existence of transition states. Key parameters such as activation energy (E_a) and the lengths of the breaking C-O and forming C-C bonds are critical indicators of the reaction's feasibility and mechanism. Below is a summary of these parameters for the Claisen rearrangement of **allyl o-tolyl ether** and its analogs, calculated using various levels of theory.

Substrate	Computational Method	Activation Energy (kcal/mol)	C-O Bond Length (Å)	C-C Bond Length (Å)	Reference
Allyl p-tolyl ether	B3LYP/6-31G*	36.08 (Experimental)	2.12	2.20	[2]
Allyl phenyl ether	B3LYP/6-31G(d)	39.7	-	-	[2]
Allyl phenyl ether	M05-2X/6-311G(d)	-	~2.36	~2.05	[2]

Note: Direct computational data for **allyl o-tolyl ether** was not explicitly found in the search results. Data for the closely related allyl p-tolyl ether and the parent allyl phenyl ether are presented for comparison.

The data indicates that the Claisen rearrangement proceeds through a concerted, albeit asynchronous, mechanism. In the transition state of allyl p-tolyl ether, the etheric C-O bond is significantly broken (93.1%), while the new C-C bond is only partially formed (8.5%).[2] This asynchronicity is a hallmark of many pericyclic reactions. The choice of computational functional, such as B3LYP versus M05-2X, can influence the calculated bond lengths in the transition state, highlighting the importance of methodological consistency in comparative studies.[2]

Alternative Substrates: The Role of Substituents

The electronic nature and position of substituents on the aryl ring can significantly influence the activation energy and regioselectivity of the Claisen rearrangement.

- Allyl Phenyl Ether: As the parent compound, it provides a baseline for understanding substituent effects. Its rearrangement has been studied using various computational methods, revealing the fundamental characteristics of the aromatic Claisen rearrangement transition state.[2]

- Allyl p-tolyl ether: The electron-donating methyl group at the para position is expected to stabilize the transition state, potentially lowering the activation barrier compared to the unsubstituted allyl phenyl ether.
- Allyl Naphthyl Ethers: Studies on these extended aromatic systems have shown that the rearrangement can proceed stepwise through tight-ion-pair intermediates, particularly when catalyzed.^[3] This offers a mechanistic alternative to the concerted pathway observed for simpler allyl aryl ethers.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is crucial for interpreting and reproducing computational results.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.

- Functional and Basis Set Selection: The choice of functional (e.g., B3LYP, M05-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)) is critical. B3LYP is a popular hybrid functional, while M05-2X is known for its good performance in describing non-covalent interactions and transition states.^[2] Larger basis sets generally provide more accurate results at a higher computational cost.
- Geometry Optimization: The geometries of the reactant, transition state, and product are optimized to find the minimum energy structures (for reactant and product) and the first-order saddle point (for the transition state) on the potential energy surface.
- Frequency Calculations: These are performed to characterize the stationary points. A minimum energy structure has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
- Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state connects the reactant and the desired product.^[2]

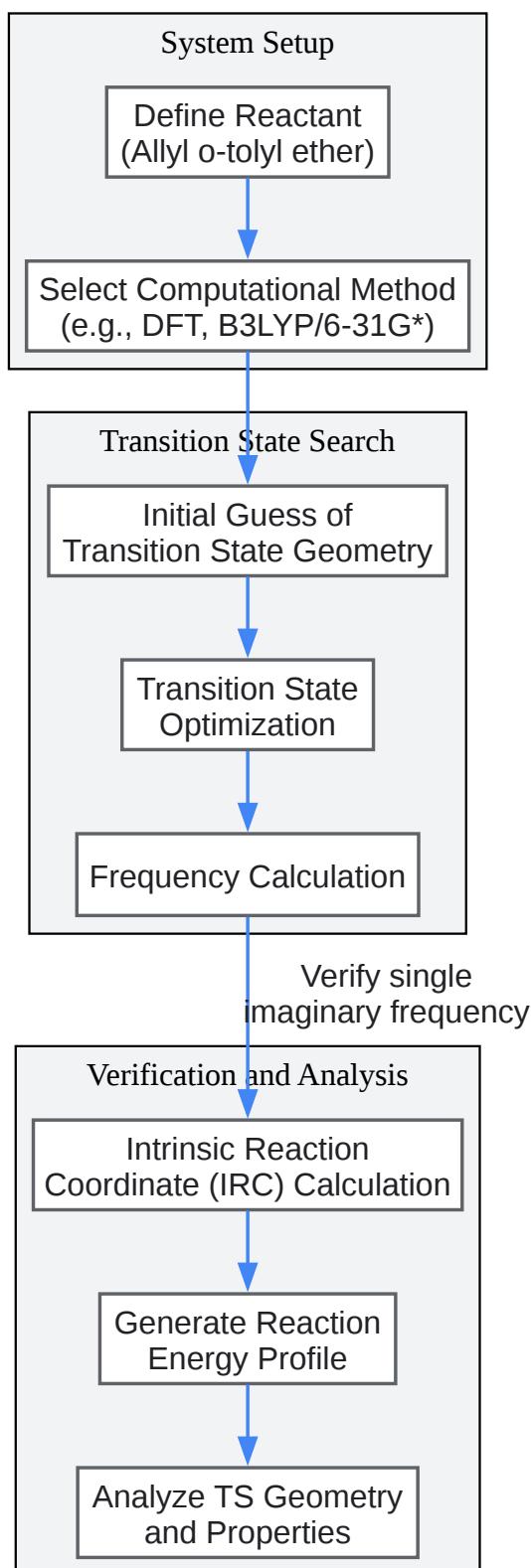
Solvent Effects

The inclusion of solvent effects can be crucial for accurate predictions, as polar and protic solvents can stabilize charged intermediates or transition states.

- Polarizable Continuum Model (PCM): This is a common implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant.[2]
- Explicit Solvation: In this more computationally intensive approach, individual solvent molecules are included in the calculation, allowing for the study of specific solute-solvent interactions like hydrogen bonding.

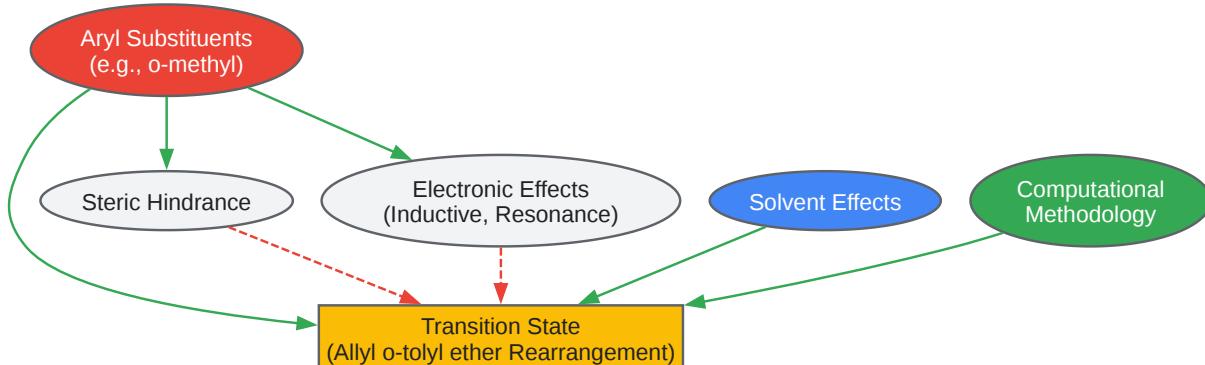
Visualizing Computational Workflows and Mechanistic Factors

To better illustrate the processes involved in these computational studies, the following diagrams are provided.



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Figure 1. A generalized workflow for the computational study of a reaction transition state.



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